2-Ethylsulfonyl-4-(4-methylphenyl)sulfonyl-5-(4-methyl-1-piperidinyl)thiazole
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Overview
Description
1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERIDINE is a complex organic compound that features a thiazole ring substituted with ethanesulfonyl and 4-methylbenzenesulfonyl groups
Preparation Methods
The synthesis of 1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERIDINE involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of ethanesulfonyl and 4-methylbenzenesulfonyl groups. The final step involves the attachment of the 4-methylpiperidine moiety. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The sulfonyl groups can be reduced to their corresponding sulfides.
Substitution: The ethanesulfonyl and 4-methylbenzenesulfonyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar compounds include those with thiazole rings substituted with different sulfonyl groups. Examples include:
- 1-[2-(PHENYLSULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERIDINE
- 1-[2-(METHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERIDINE Compared to these compounds, 1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERIDINE may exhibit unique properties due to the specific combination of substituents, which can influence its reactivity, stability, and biological activity .
Properties
Molecular Formula |
C18H24N2O4S3 |
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Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C18H24N2O4S3/c1-4-26(21,22)18-19-16(17(25-18)20-11-9-14(3)10-12-20)27(23,24)15-7-5-13(2)6-8-15/h5-8,14H,4,9-12H2,1-3H3 |
InChI Key |
KUHFUPCPRNAHTH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)N2CCC(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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